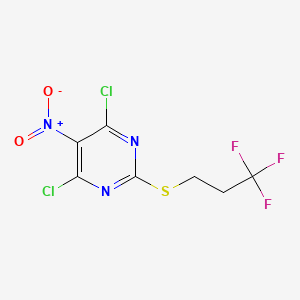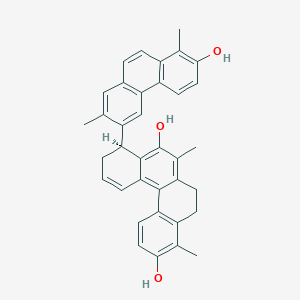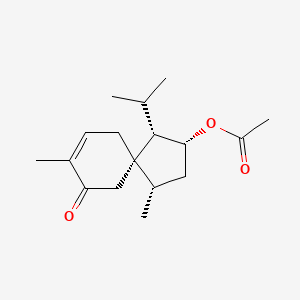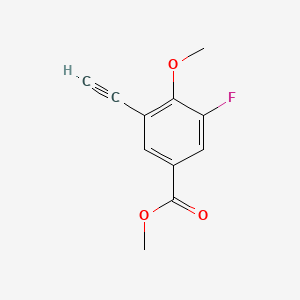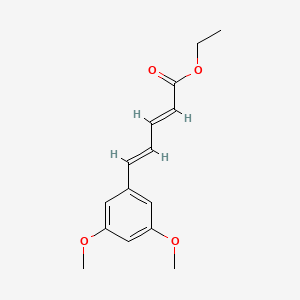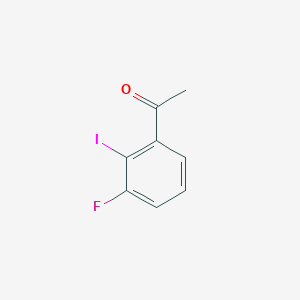![molecular formula C8H4F9N3O B13430538 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine typically involves the reaction of pyridazine derivatives with hexafluoropropanol derivatives under controlled conditions. The reaction is often catalyzed by strong bases or acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction could produce fluorinated alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine is used as a reagent in various organic synthesis reactions. Its unique properties make it a valuable intermediate in the synthesis of complex fluorinated compounds.
Biology
In biological research, this compound is studied for its potential use in drug development. Its stability and resistance to metabolic degradation make it a promising candidate for designing new pharmaceuticals.
Medicine
The compound’s fluorinated structure is explored for its potential in medical imaging and as a component in diagnostic agents. Its ability to interact with biological molecules without rapid degradation is particularly valuable.
Industry
In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings that require exceptional thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form strong interactions with various biological and chemical entities, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Known for its use as a solvent in peptide chemistry and its role in facilitating Friedel-Crafts reactions.
Hexafluoroisopropanol: Used in the synthesis of fluorinated polymers and as a solvent for various chemical reactions.
Uniqueness
6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine stands out due to its specific structural configuration, which imparts unique reactivity and stability. The combination of a pyridazine ring with a highly fluorinated side chain makes it particularly valuable in applications requiring both stability and reactivity.
Propriétés
Formule moléculaire |
C8H4F9N3O |
|---|---|
Poids moléculaire |
329.12 g/mol |
Nom IUPAC |
6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine |
InChI |
InChI=1S/C8H4F9N3O/c9-6(10,11)5(7(12,13)14,8(15,16)17)21-4-2-1-3(18)19-20-4/h1-2H,(H2,18,19) |
Clé InChI |
PHSVBQVZWJASOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


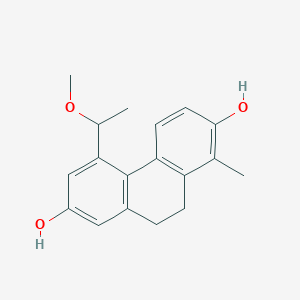
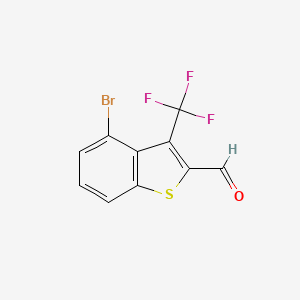

![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13430490.png)
![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
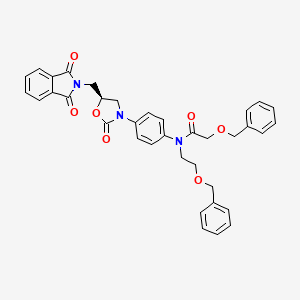
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)

